molecular formula C20H17N3OS B2373493 ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2062348-72-3

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2373493
CAS RN: 2062348-72-3
M. Wt: 347.44
InChI Key: QKLLGUCPOWUKML-UHFFFAOYSA-N
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Description

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-3-yl)phenyl)methanone is a useful research compound. Its molecular formula is C20H17N3OS and its molecular weight is 347.44. The purity is usually 95%.
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Scientific Research Applications

Multi-Targeted Kinase Inhibitors

This compound is a derivative of Pyrrolo[2,3-d]pyrimidine, which has been identified as a potential multi-targeted kinase inhibitor . Kinase inhibitors are important in the treatment of cancer as they can block certain protein kinases and prevent cancer cells from growing .

Apoptosis Inducers

The compound has shown potential as an apoptosis inducer . Apoptosis is a form of programmed cell death that is often defective in cancer cells. By inducing apoptosis, this compound could potentially help to kill cancer cells .

Cell Cycle Arrest

Research has shown that this compound can induce cell cycle arrest in HepG2 cells . This means it can stop the cells from dividing, which could be useful in slowing the growth of cancer .

Regulation of Proapoptotic Proteins

The compound has been observed to increase the levels of proapoptotic proteins caspase-3 and Bax, while also downregulating the activity of Bcl-2 . These proteins play key roles in the regulation of apoptosis, so this could be another mechanism by which the compound exerts its anti-cancer effects .

Potential Therapeutic Interest

The structure of this compound, which includes a pyridopyrimidine moiety, has shown therapeutic interest . This suggests that it could have potential applications in the development of new therapeutics .

Synthesis Methods

The compound is a type of bicyclic [6 + 6] system . Research into the synthesis methods of these types of compounds could lead to more efficient ways of producing them, which could in turn broaden their potential applications .

properties

IUPAC Name

(4-thiophen-3-ylphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-20(14-3-1-13(2-4-14)15-7-8-25-11-15)23-16-5-6-19(23)17-10-21-12-22-18(17)9-16/h1-4,7-8,10-12,16,19H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLLGUCPOWUKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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